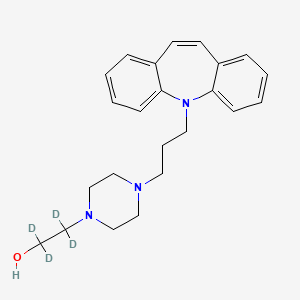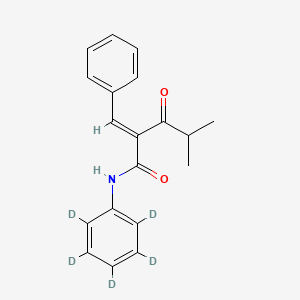![molecular formula C₁₆H₂₃NO₃ B1146796 (S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide CAS No. 196597-88-3](/img/structure/B1146796.png)
(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₃NO₃ and its molecular weight is 277.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Compound Synthesis and Characterization
- (S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide and related compounds are often synthesized for various scientific purposes. For instance, Manolov, Ivanov, and Bojilov (2020) synthesized a compound with a fragment similar to Brequinar, used in SARS-CoV-2 treatment trials, employing methods that could be analogous to those used for synthesizing the target compound. The synthesized compound was thoroughly characterized using NMR, UV, IR, and mass spectral data, emphasizing the importance of meticulous analytical methods in compound identification and characterization (Manolov, Ivanov, & Bojilov, 2020).
Pharmacological Investigations
- Compounds with structures similar to this compound have been subject to pharmacological studies. For instance, various derivatives have been synthesized and tested for their antibacterial and antifungal properties. Helal et al. (2013) reported that certain synthesized derivatives showed significant antibacterial and antifungal activities, demonstrating the potential for these compounds in medical applications (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Compound Polymorphism Studies
- The study of polymorphic forms of compounds structurally related to this compound provides insights into the complexities of pharmaceutical compounds. Vogt et al. (2013) characterized two polymorphic forms of a similar compound, highlighting the challenges and intricacies involved in the analytical and physical characterization of pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).
Chronobiotic Activity Studies
- In the realm of circadian biology, some compounds related to this compound have been evaluated for their chronobiotic activities. Epperson et al. (2004) synthesized and assessed fluoren-9-yl ethyl amides for their binding to human melatonin MT(1) and MT(2) receptors, and one of the compounds demonstrated significant chronobiotic properties, suggesting the potential of structurally similar compounds in influencing biological rhythms (Epperson, Bruce, Catt, Deskus, Hodges, Karageorge, Keavy, Mahle, Mattson, Ortiz, Parker, Takaki, Watson, & Yevich, 2004).
Propiedades
IUPAC Name |
N-[2-[(1S)-6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-15(20)17-9-7-12-4-3-11-5-6-14(19)13(8-10-18)16(11)12/h5-6,12,18-19H,2-4,7-10H2,1H3,(H,17,20)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNKXHOSEOOXLP-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C(=C(C=C2)O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=C1C(=C(C=C2)O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
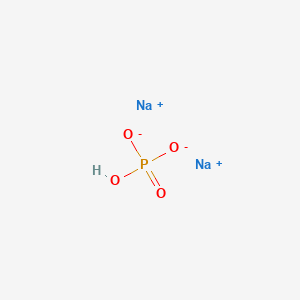

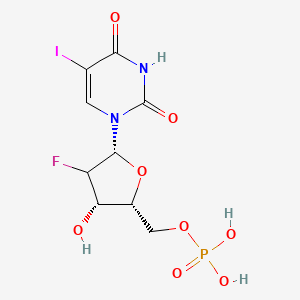
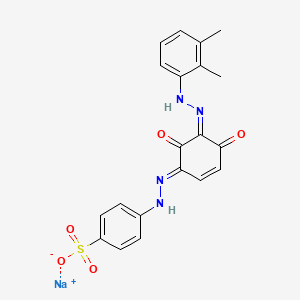
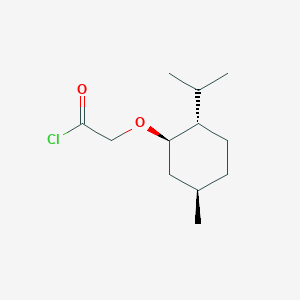
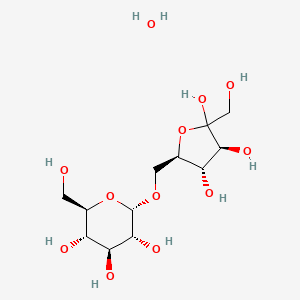
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)
